3-Methyl-4-(pyridin-2-YL)-1,2-oxazol-5-amine is a heterocyclic compound characterized by the presence of a pyridine ring fused with an oxazole ring. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities and its utility as a precursor in the synthesis of various pharmacologically active molecules. Its molecular formula is , and it has a molecular weight of 175.19 g/mol .
The synthesis of 3-Methyl-4-(pyridin-2-YL)-1,2-oxazol-5-amine typically involves cyclization reactions using appropriate precursors. A common synthetic route includes the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound in the presence of a base. The reaction conditions generally require solvents such as ethanol or acetonitrile and may utilize catalysts like potassium carbonate or sodium hydride to facilitate the cyclization process .
In industrial settings, the synthesis may be scaled up using continuous flow reactors to improve yield and purity. Optimization techniques, including high-throughput screening, are employed to enhance production efficiency while maintaining product quality. The reaction conditions are carefully controlled to ensure successful cyclization and minimize by-products.
The molecular structure of 3-Methyl-4-(pyridin-2-YL)-1,2-oxazol-5-amine features a pyridine ring attached to an oxazole ring. The structural representation includes:
The compound exhibits specific physical properties that are typical for heterocyclic amines, which may include solubility in polar solvents and varying stability under different environmental conditions.
3-Methyl-4-(pyridin-2-YL)-1,2-oxazol-5-amine can undergo several chemical reactions:
The reactivity of this compound is influenced by its functional groups, allowing it to participate in various organic transformations that are valuable in synthetic chemistry.
The mechanism of action for 3-Methyl-4-(pyridin-2-YL)-1,2-oxazol-5-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to active sites on enzymes, inhibiting their activity and modulating biochemical pathways. The exact targets depend on the biological context and the nature of interactions with other biomolecules.
The physical properties include:
Key chemical properties include:
Property | Value |
---|---|
Molecular Weight | 175.19 g/mol |
Solubility | Soluble in polar solvents |
Stability | Stable under normal conditions |
These properties indicate that 3-Methyl-4-(pyridin-2-YL)-1,2-oxazol-5-amine is suitable for various applications in research and industry.
3-Methyl-4-(pyridin-2-YL)-1,2-oxazol-5-amine has diverse applications in scientific research:
This compound's unique structure and reactivity make it a valuable tool in both fundamental research and applied sciences.
The construction of the 1,2-oxazole (isoxazole) ring bearing C-3 methyl and C-4 pyridin-2-yl substituents employs strategic cyclization methodologies. The van Leusen oxazole synthesis stands as a robust approach, utilizing p-tolylsulfonylmethyl isocyanide (TosMIC) with α-substituted carbonyl precursors. When applied to 2-acetylpyridine derivatives under basic conditions (e.g., quaternary ammonium hydroxide resins), this reaction delivers the 3-methyl-4-(pyridin-2-yl)oxazole scaffold efficiently. The base facilitates deprotonation of TosMIC, generating a reactive anion that attacks the carbonyl carbon, followed by cyclization and elimination of p-tolylsulfinate [2] [5].
Palladium-catalyzed direct arylation offers a convergent alternative for introducing the pyridinyl moiety. Pre-formed 3-methyl-5-aminooxazole undergoes regioselective coupling with 2-halopyridines (e.g., 2-bromopyridine). Critical to success is ligand selection: Bulky, electron-rich phosphines (e.g., PtBu₂Me) combined with polar solvents like DMA drive arylation predominantly at the oxazole C-4 position. This selectivity arises from preferential oxidative addition at the less hindered C-4 over C-2, coupled with enhanced catalyst stability in polar media [2].
Table 1: Cyclization Strategies for Oxazole Core Synthesis
Method | Key Reagents/Conditions | Advantages | Limitations |
---|---|---|---|
Van Leusen Oxazole Synthesis | TosMIC, K₂CO₃ or R₄N⁺OH⁻ resins, DMF, RT-80°C | High atom economy, readily available substrates | TosMIC handling (moisture sensitivity) |
Palladium-Catalyzed Arylation | Pd(OAc)₂/PtBu₂Me, K₂CO₃, DMA, 100-120°C | Convergent, late-stage diversification | Requires pre-formed oxazole, ligand cost |
α-Halo Ketone Condensation | NH₄OH/Cu(I), EtOH, reflux | Operationally simple | Limited scope for unsymmetrical ketones |
A third route involves condensation-cyclization of α-halo ketones with amidoximes. Treatment of 2-(bromoacetyl)pyridine with 2-methyl-2-hydroxypropanenitrile oxide (generated in situ) or directly with amidoximes bearing the methyl group, under copper(I) catalysis, provides a direct path to the target. Yields are optimized using ethanol/water mixtures at reflux [5] [9].
Regioselective modification of the pre-installed pyridin-2-yl ring is essential for diversifying the pharmacophore. Electrophilic Aromatic Substitution (SEAr) occurs preferentially at the pyridine C-5 position due to the electron-donating effect of the oxazol-5-amine and the inherent directing effects of the nitrogen. Nitration using HNO₃/Ac₂O at 0°C affords the 5-nitro derivative cleanly. Subsequent reduction (H₂/Pd-C, SnCl₂) yields the valuable 5-aminopyridin-2-yl intermediate for further derivatization (e.g., amide formation, Sandmeyer reactions) [2] .
Palladium-Catalyzed Cross-Coupling exploits the inherent reactivity of halopyridines. Direct synthesis using 2,5-dibromopyridine or 2-bromo-5-iodopyridine in the oxazole cyclization (e.g., via Pd-catalyzed arylation) installs the halogen handle ortho to the nitrogen. Subsequent Suzuki-Miyaura coupling under mild conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) with aryl/heteroaryl boronic acids introduces diverse biaryl motifs at C-5. Sonogashira coupling allows alkyne tethering. Crucially, the ortho-halogen shows higher reactivity than halogens elsewhere on coupled aryl rings due to coordination proximity [2] .
Table 2: Regioselective Functionalization of Pyridin-2-yl Ring
Reaction Type | Regioselectivity | Key Conditions | Typical Products/Applications |
---|---|---|---|
SEAr (Nitration) | C-5 > C-4 | HNO₃/Ac₂O, 0°C | 5-Nitro → 5-Amino (diazotization/coupling) |
Suzuki-Miyaura | Halogen ortho to N | Pd(PPh₃)₄, ArB(OH)₂, Na₂CO₃, DME/H₂O, 80°C | Biaryl derivatives (enhanced π-stacking) |
Buchwald-Hartwig | C-3 (Requires DG) | Pd₂(dba)₃/XPhos, R₂NH, NaOtBu, Toluene, 100°C | Aminoaryl derivatives (H-bond donors) |
Directed ortho Metalation (DoM) | C-3 | nBuLi (-78°C), then E⁺ (e.g., DMF, I₂) | 3-Formyl, 3-Iodo (further coupling handles) |
Directed ortho-Metalation (DoM) overcomes the challenge of functionalizing the C-3 position. The oxazol-5-amine nitrogen can be transiently protected (e.g., as a tert-butoxycarbonyl, Boc, group) or the pyridine nitrogen activated as an N-oxide. Treatment with strong non-nucleophilic bases like lithium diisopropylamide (LDA) or n-butyllithium at -78°C deprotonates the C-3 hydrogen. Quenching with electrophiles (e.g., DMF for formylation, I₂ for iodination, TMSCl for silylation) installs functionalities at C-3. The Boc group is readily removed with acid, or the N-oxide reduced with PPh₃ .
Continuous flow technology significantly enhances the synthesis of sensitive intermediates like the oxazole core and its precursors. Cyclodehydration of β-hydroxyamides using Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) is notoriously exothermic and generates HF in batch, posing safety and handling challenges. In flow (PFA tubing reactor, 1mm i.d.), a solution of the β-hydroxyamide precursor (e.g., from 2-cyanopyridine and hydroxyacetone derivatives) and Deoxo-Fluor® (1.35 equiv) are mixed at a T-piece and reacted at 25°C with a residence time of 1.7 minutes (flow rate: 6 mL/min total). This setup provides superior heat/mass transfer, minimizing side products (e.g., elimination, over-fluorination). Immediate in-line quenching with aqueous NaHCO₃ followed by continuous liquid-liquid separation (e.g., Zaiput membrane separator) yields the intermediate oxazoline (e.g., 4-methyl-3-(pyridin-2-yl)-4,5-dihydrooxazol-5-amine) in >98% purity and 98% yield, significantly surpassing batch performance. The process is readily scalable to 10 g/h throughput [5] [8].
Heterogeneous Oxidative Aromatization completes the synthesis. The dihydrooxazoline intermediate in DME is passed through a column reactor packed with activated MnO₂ (60°C, residence time ~15 min). The solid-supported oxidant ensures efficient contact and eliminates the need for stoichiometric soluble oxidants like NBS/DBU or toxic metal complexes. The MnO₂ column demonstrates excellent stability, allowing reuse over multiple cycles with minimal activity loss. This step converts the oxazoline quantitatively to the desired aromatic 3-methyl-4-(pyridin-2-yl)-1,2-oxazol-5-amine, isolated by simple solvent evaporation after exiting the flow reactor [8].
Table 3: Flow Synthesis Parameters for Key Steps
Step | Reactor Type | Conditions | Residence Time | Flow Rate | Key Advantage |
---|---|---|---|---|---|
Cyclodehydration (Deoxo-Fluor®) | PFA Coil (10 mL vol) | 25°C, Deoxo-Fluor® (1.35 eq.) | 1.7 min | 6 mL/min | Safety (HF containment), High Yield (98%) |
Quenching | T-Mixer + Membrane Separator | Aq. NaHCO₃ | < 1 min | 15 mL/min | Continuous Workup, High Purity |
Aromatization (MnO₂) | Packed Bed Column | Activated MnO₂, DME, 60°C | ~15 min | 0.1 mL/min | Heterogeneous Catalyst, No Purification |
Photocatalytic Oxazole Formation represents an emerging flow strategy. While not yet reported specifically for the target compound, analogous visible-light-mediated cyclizations of α-bromo ketones and amines ([Ru(bpy)₃]Cl₂ photocatalyst, K₃PO₄, CCl₃Br, blue LEDs) to form oxazoles operate efficiently in continuous photoreactors. This approach offers a mild, metal-minimizing alternative for constructing the core, amenable to future adaptation for synthesizing 3-methyl-4-(pyridin-2-yl)-1,2-oxazol-5-amine from bromomethyl pyridinyl ketones and cyanamide equivalents [2].
Transitioning from laboratory synthesis to kilogram-scale production necessitates addressing solvent waste, catalyst recovery, and process robustness. Continuous Flow Manufacturing integrates the optimized flow steps (Section 1.3) into a single streamlined process. The β-hydroxyamide precursor, dissolved in acetonitrile or EtOAc, and Deoxo-Fluor® solution are precisely metered, reacted, quenched, and separated continuously. The organic stream containing the oxazoline intermediate is then directed through the MnO₂ column. Effluent concentration provides the pure oxazole product. This integrated flow process drastically reduces solvent usage (estimated 60% reduction vs. batch), minimizes operator exposure to hazardous reagents (Deoxo-Fluor®, HF), and achieves higher space-time yields (estimated > 50 g/L/h) suitable for pilot plant operation (100 kg/month) [3] [8].
Greener Solvent and Reagent Systems enhance sustainability. Ionic liquids (e.g., [BMIM][BF₄]) serve as recyclable reaction media for TosMIC-based cyclizations, facilitating product extraction and catalyst/reagent immobilization. Replacing MnO₂ with catalytic Cu(I)/O₂ systems combined with flow ozonolysis for in situ oxidant generation is under exploration for the aromatization step. Furthermore, employing aqueous micellar catalysis (e.g., TPGS-750-M) for Pd-coupling steps involving halogenated pyridyl-oxazoles offers significant environmental (E-factor reduction) and safety benefits [8] [10].
Process Intensification via Telescoping avoids isolating unstable intermediates. The sequence: Kornblum oxidation of 1-(pyridin-2-yl)-2-bromoethanone to glyoxal → condensation with nitroethane → cyclization with hydroxylamine affords 3-methyl-4-(pyridin-2-yl)isoxazole, which is chemoselectively reduced (H₂, PtO₂ or Zn/NH₄Cl) to the 5-amine without purification of intermediates. Careful control of pH and reaction monitoring (PAT tools like inline FTIR/Raman) is crucial but minimizes solvent swaps, isolation losses, and overall processing time by ~40% [3] [9].
CAS No.: 6505-30-2
CAS No.: 802855-66-9
CAS No.: 107372-98-5
CAS No.: 6176-38-1
CAS No.: 73145-13-8